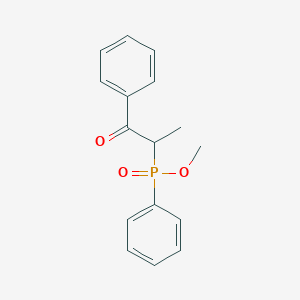
Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate is a chemical compound with a complex structure that includes both phenyl and phosphinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate typically involves the reaction of 1-phenylpropan-2-one with phenylphosphinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of substituted phosphinates .
Scientific Research Applications
Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as DNA and proteins. This can lead to various biochemical effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate: This compound has a similar core structure but includes a methanesulfonate group instead of a phosphinate group.
Uniqueness
Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate is unique due to the presence of both phenyl and phosphinate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61463-83-0 |
|---|---|
Molecular Formula |
C16H17O3P |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
2-[methoxy(phenyl)phosphoryl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H17O3P/c1-13(16(17)14-9-5-3-6-10-14)20(18,19-2)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
FKJHFVHSRSNQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















